molecular formula C12H15N3O B13189085 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine

1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13189085
M. Wt: 217.27 g/mol
InChI Key: QOKIFSFKBQAURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxyethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a benzyloxyethyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the pyrazole, followed by nucleophilic substitution with the benzyloxyethyl halide . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

  • Oxidation of the benzyloxy group yields benzaldehyde derivatives.
  • Reduction of nitro groups yields primary amines.
  • Substitution reactions yield various substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The molecular targets and pathways involved vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

    1-[2-(Benzyloxy)ethyl]-1H-pyrazole: Similar structure but lacks the amine group.

    1-[2-(Benzyloxy)ethyl]-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    1-[2-(Benzyloxy)ethyl]-1H-pyrrole: Contains a pyrrole ring instead of a pyrazole ring.

Uniqueness: 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine is unique due to the presence of both the benzyloxyethyl group and the amine group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-(2-phenylmethoxyethyl)pyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2

InChI Key

QOKIFSFKBQAURR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.